Lipophilicity (LogP) Comparison: Bromo vs. Chloro Analog
The bromomethyl compound exhibits a computed LogP of 3.91, compared to 3.75 for the chloromethyl analog . The ΔLogP of +0.16 indicates a slightly higher lipophilicity, which may enhance membrane permeability for intermediates destined for biological screening, while also affecting chromatographic retention during purification.
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 3.91 |
| Comparator Or Baseline | 4-(Chloromethyl)-4-cyclobutylcyclohex-1-ene: LogP = 3.75 |
| Quantified Difference | ΔLogP = +0.16 (bromo more lipophilic) |
| Conditions | Computed by vendor (LeYan) using unspecified algorithm; both compounds reported at 95% purity. |
Why This Matters
Higher LogP may improve partitioning into organic layers during extraction or into biological membranes, but the modest difference means substitution should be driven primarily by reactivity needs rather than lipophilicity alone.
